molecular formula C15H14N2O4 B2956990 6-(Phenylmethoxycarbonylaminomethyl)pyridine-3-carboxylic acid CAS No. 2138304-17-1

6-(Phenylmethoxycarbonylaminomethyl)pyridine-3-carboxylic acid

Cat. No. B2956990
CAS RN: 2138304-17-1
M. Wt: 286.287
InChI Key: HOIDHNBAOBLNQY-UHFFFAOYSA-N
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Description

6-(Phenylmethoxycarbonylaminomethyl)pyridine-3-carboxylic acid (PMC) is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of pyridine-3-carboxylic acid and has been studied extensively for its potential applications in various fields.

Scientific Research Applications

Electrochemical Reduction Studies

Electrochemical studies on pyridine derivatives, including those with substituents such as hydroxymethyl, aminomethyl, and methoxycarbonyl, have highlighted the feasibility of electroreduction of these groups in aqueous sulfuric acid solutions. This research provides insights into the reduction mechanisms and synthetic applicability of pyridine ring modifications, potentially encompassing derivatives like 6-(Phenylmethoxycarbonylaminomethyl)pyridine-3-carboxylic acid (Nonaka et al., 1981).

Structural and Vibrational Spectroscopy Analysis

Theoretical and experimental investigations into the structure and vibrational spectra of pyridine derivatives, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, provide valuable information on the physical and chemical properties of these compounds. This research helps in understanding the impact of different substituents on the pyridine ring, which can be extrapolated to study compounds like this compound (Bahgat et al., 2009).

Reactions with O- and N-Nucleophiles

Research on the reactions of pyridine-3-carboxylates with O- and N-nucleophiles provides insights into the chemical reactivity and potential synthetic routes for derivatives, including those similar to this compound. This knowledge aids in the development of novel compounds with specific functional groups (Gadzhili et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 6-(Phenylmethoxycarbonylaminomethyl)pyridine-3-carboxylic acid are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound . Pyridine derivatives have a wide range of applications, from drugs to pesticides

Mode of Action

For instance, in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, pyridine derivatives can act as organoboron reagents . The specifics of how this compound interacts with its targets would depend on the nature of those targets.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined in the literature. Pyridine derivatives are known to be involved in various biochemical processes. For example, pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of pyridine derivatives . .

properties

IUPAC Name

6-(phenylmethoxycarbonylaminomethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(19)12-6-7-13(16-8-12)9-17-15(20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIDHNBAOBLNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138304-17-1
Record name 6-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
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